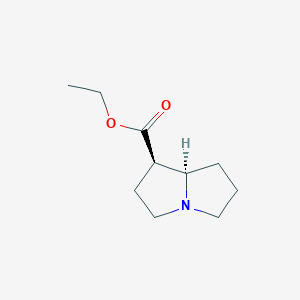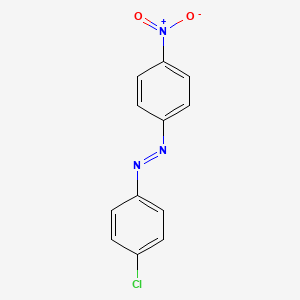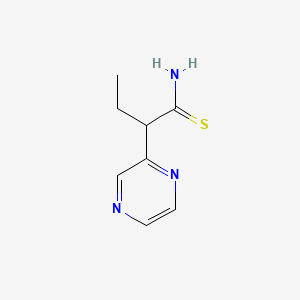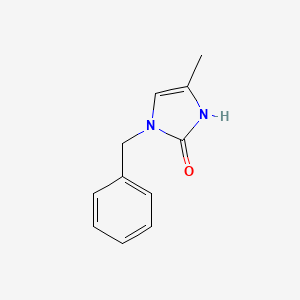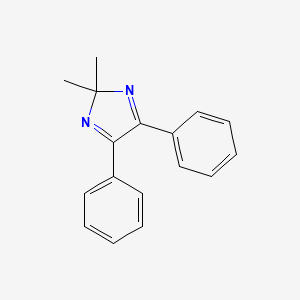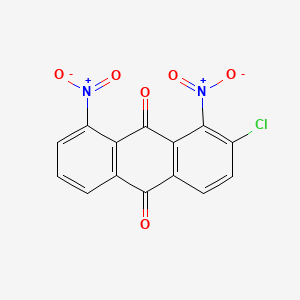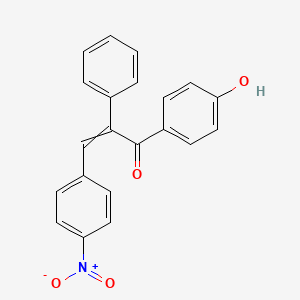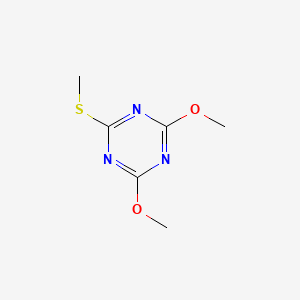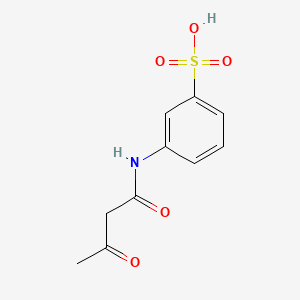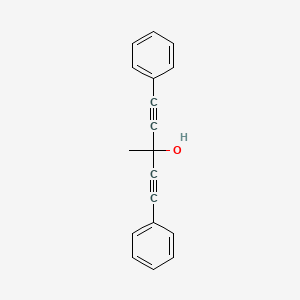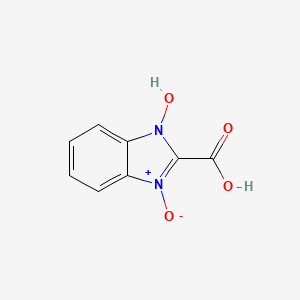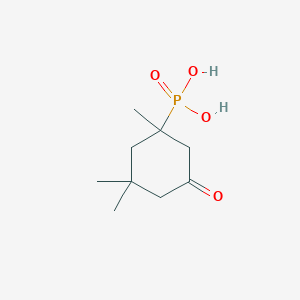
(1,3,3-Trimethyl-5-oxocyclohexyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3,3-Trimethyl-5-oxocyclohexyl)phosphonic acid is a chemical compound characterized by a cyclohexane ring substituted with three methyl groups and a phosphonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trimethyl-5-oxocyclohexyl)phosphonic acid typically involves the reaction of cyclohexanone derivatives with phosphonic acid reagents. One common method includes the use of dialkyl phosphonates under acidic conditions, such as hydrochloric acid, to facilitate the formation of the phosphonic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: (1,3,3-Trimethyl-5-oxocyclohexyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted cyclohexane compounds .
Applications De Recherche Scientifique
(1,3,3-Trimethyl-5-oxocyclohexyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of (1,3,3-Trimethyl-5-oxocyclohexyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. This interaction can inhibit or activate certain enzymes, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Phosphonic Acid: A simpler analog with similar chemical properties but lacking the cyclohexane ring.
Phosphinic Acid: Contains a similar phosphorus-oxygen bond but differs in its overall structure and reactivity.
Phosphonates: Esters of phosphonic acid, often used in similar applications but with different physical and chemical properties.
Uniqueness: (1,3,3-Trimethyl-5-oxocyclohexyl)phosphonic acid is unique due to its combination of a cyclohexane ring and a phosphonic acid group. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other phosphonic acid derivatives .
Propriétés
Numéro CAS |
33803-99-5 |
|---|---|
Formule moléculaire |
C9H17O4P |
Poids moléculaire |
220.20 g/mol |
Nom IUPAC |
(1,3,3-trimethyl-5-oxocyclohexyl)phosphonic acid |
InChI |
InChI=1S/C9H17O4P/c1-8(2)4-7(10)5-9(3,6-8)14(11,12)13/h4-6H2,1-3H3,(H2,11,12,13) |
Clé InChI |
NLIHGUSMJAHFQF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)CC(C1)(C)P(=O)(O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


